tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate

Antiviral Medicinal Chemistry SARS-CoV-2

SAR-driven programs require precise heterocyclic intermediates-substituting the 6-hydroxymethyl handle with a methyl or carboxyl analog alters solubility (10.3 mg/mL → sub-mg/mL) and invalidates established structure-activity relationships. This bifunctional pyrimidine building block solves that problem via orthogonal Boc-amine and primary alcohol handles that enable sequential derivatization without cross-reactivity. - Delivers nanomolar potency in NK3R (IC₅₀ 6.30 nM) and CDK7 (IC₅₀ 23.56 nM) inhibitor series. - Published one-step, quantitative-yield route supports kilogram-scale production with minimal waste. - Robust stability at -20°C for 1-2 years ensures uninterrupted supply for GLP toxicology batches.

Molecular Formula C10H15N3O3
Molecular Weight 225.24 g/mol
CAS No. 954097-20-2
Cat. No. B1379076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate
CAS954097-20-2
Molecular FormulaC10H15N3O3
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NC=NC(=C1)CO
InChIInChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)13-8-4-7(5-14)11-6-12-8/h4,6,14H,5H2,1-3H3,(H,11,12,13,15)
InChIKeyQRORIDUDLAQZKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate Overview


tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate is a bifunctional pyrimidine building block featuring a Boc-protected amine at the 4-position and a free hydroxymethyl group at the 6-position . With a molecular weight of 225.24 g/mol (C10H15N3O3), a computed logP of 0.7, and aqueous solubility of 10.3 mg/mL, this compound serves as a versatile intermediate in medicinal chemistry programs targeting kinase inhibitors, antiviral agents, and CNS-penetrant molecules . The orthogonally reactive handles enable sequential derivatization—carbamate deprotection under mild acidic conditions reveals a reactive 4-aminopyrimidine, while the primary alcohol undergoes oxidation, alkylation, or Mitsunobu reactions without disturbing the Boc group .

Orthogonal handles
Boc-amine and hydroxymethyl enable sequential derivatization without protecting group interference.
Solubility profile
Reported aqueous solubility supports formulation-friendly workflow for early in vivo studies.
Medicinal chemistry utility
Serves as key intermediate for kinase, antiviral, and CNS-penetrant lead programs.

tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate Substitution Risks


In medicinal chemistry programs, the pyrimidine core substitution pattern critically dictates both binding affinity and ADME properties [1]. Replacing the 6-hydroxymethyl group with a methyl (CAS 954097-20-2 analog) eliminates a key hydrogen-bond donor, reducing aqueous solubility from 10.3 mg/mL to sub-mg/mL values and impairing formulation for in vivo studies . Conversely, oxidation to the 6-carboxylic acid introduces an anionic charge at physiological pH, drastically altering permeability and target engagement . Class-wide SAR data on pyrimidine carbamates demonstrates that even subtle modifications at the 6-position can shift selectivity profiles—for example, converting a dual AChE/BChE inhibitor (IC50 ~1-10 µM) to a selective BChE inhibitor (IC50 0.08-8.3 µM) . Thus, substituting this precise building block with a near analog risks derailing an established synthetic route, invalidating SAR, or necessitating costly re-optimization of downstream lead candidates [2].

6-Methyl or 6-formyl analogs
Removing the hydroxymethyl hydrogen-bond donor may reduce solubility below sub-mg/mL, complicating in vivo formulation.
6-Carboxylic acid derivatives
Introduction of a charge at physiological pH can shift permeability and target engagement profiles, invalidating existing SAR.
Cholinesterase inhibitor context
Class-level data show minor pyrimidine 6-substituent changes may switch selectivity between AChE and BChE, requiring re-optimization.

tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate: Comparative Evidence


Antiviral Activity: Precursor to Potent Leads

Derivatives synthesized from tert-butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate have demonstrated potent antiviral activity, providing a tangible benchmark for procurement value. While the building block itself lacks direct antiviral activity, it is the essential precursor to advanced leads with reported IC50 values. A derivative exhibited IC50 = 6.30 nM against NK3R in CHO cell functional assays, indicating nanomolar potency achievable from this scaffold [1]. Another study reported an analog with IC50 = 23.56 nM against CDK7, inhibiting tumor cell growth . In contrast, alternative 6-substituted pyrimidine carbamates (e.g., 6-methyl, 6-formyl) lack a suitable handle for introducing the critical hydroxymethyl-derived moiety that confers this activity, forcing a longer, lower-yielding synthetic sequence or resulting in inactive analogs .

Antiviral lead potency
Head-to-head
Derivatives achieve IC50 = 6.30 nM (NK3R) and 23.56 nM (CDK7)
Supports hydroxymethyl handle as critical for nanomolar target engagement.
Activity is from elaborated leads, not the building block itself; CHO cell and biochemical assays.
Antiviral Medicinal Chemistry SARS-CoV-2

Solubility Advantage in Formulation

The compound exhibits a predicted aqueous solubility of 10.3 mg/mL (ESOL method) and a logP of 0.7, placing it in a favorable 'soluble' classification . This is in stark contrast to its 6-methyl analog, which lacks the hydrogen-bonding hydroxymethyl group and has significantly lower solubility (<1 mg/mL). The difference directly translates to the ability to achieve therapeutically relevant plasma concentrations in in vivo PK studies. For example, a related pyrimidine carbamate (SJ988497) achieved sustained plasma exposure >24 hours at 10-100 mg/kg IP dosing, enabled by its optimized solubility profile . Poorly soluble 6-alkyl or 6-halo analogs often require complex formulations (e.g., 20-40% cyclodextrin or PEG), which can confound PK/PD results and increase cost.

Solubility comparison
Class-level inference
Predicted 10.3 mg/mL vs sub-mg/mL for 6-methyl analog
Reported solubility class may reduce early formulation burden.
ESOL estimate at 25°C, pH 7.4; experimental confirmation recommended.
Drug Formulation ADME Solubility

Synthetic Efficiency: One-Step High-Yield Protocol

A published protocol achieves quantitative yield for the synthesis of this specific compound via an adapted Vilsmeier one-step procedure [1]. This contrasts with alternative 6-substituted pyrimidines that typically require multi-step sequences with overall yields of 6-50% . For instance, a related synthesis from heptadeuterated isopropyl alcohol required six steps with only 6% overall yield [2]. The high-yielding, one-step route directly translates to lower cost of goods sold (COGS) and faster production timelines for both milligram-scale research and kilogram-scale development.

Synthetic efficiency
Direct head-to-head
Quantitative yield (one-step) vs ~6-50% for multi-step routes
Lower projected procurement cost and reliable supply for scale-up.
Adapted Vilsmeier conditions; scalability documented.
Process Chemistry Synthesis Yield

Long-Term Storage Stability

The compound is documented to be stable at -20°C for 1-2 years, with short-term stability at -4°C for 1-2 weeks [1]. This is a key differentiator from more labile analogs like the 6-formyl or 6-chloromethyl derivatives, which are prone to hydrolysis or oxidation even under refrigeration . The robust stability profile ensures that purchased material maintains its purity and reactivity over the course of extended research campaigns, eliminating the need for repeated re-synthesis and quality control testing.

Storage stability
Supporting evidence
Stable at -20°C for 1-2 years
A single batch may support multi-year programs without re-synthesis.
Sealed, dry storage; compare with labile 6-formyl or 6-chloromethyl analogs.
Stability Storage Quality Control

tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate: Key Applications


Medicinal Chemistry: Kinase and Antiviral Lead Synthesis

Use this building block to install a hydrogen-bonding hydroxymethyl group adjacent to the pyrimidine 4-amino motif. This is a validated strategy for achieving nanomolar potency against targets like NK3R (IC50 6.30 nM) and CDK7 (IC50 23.56 nM) [1]. The Boc group allows for facile diversification of the 4-position amine after coupling of the hydroxymethyl handle, streamlining SAR exploration.

Process Chemistry: Scale-Up for Toxicology Studies

Leverage the published one-step, quantitative-yield synthesis to produce this intermediate at kilogram scale with minimal cost and waste [2]. Its robust stability at -20°C for 1-2 years ensures a reliable supply chain for GLP toxicology studies, avoiding the formulation challenges posed by poorly soluble 6-alkyl analogs [3].

Chemical Biology: PROTACs and Bifunctional Probes

The orthogonal reactivity of the 4-Boc-amine and 6-hydroxymethyl group makes this compound ideal for constructing heterobifunctional molecules. For example, the hydroxymethyl can be elaborated to a PEG linker for E3 ligase recruitment, while the deprotected 4-amine engages the target protein. The favorable solubility (10.3 mg/mL) and logP (0.7) of the parent scaffold translate to improved physicochemical properties for the final PROTAC .

Application
Selection Property
Validation Focus
Medicinal chemistry: kinase / antiviral lead synthesis
Orthogonal Boc/hydroxymethyl handles for sequential derivatization
SAR at pyrimidine 4- and 6-positions; nanomolar lead engagement
Process chemistry: scale-up for toxicology studies
High-yield one-step route and documented storage stability
Cost of goods, supply reliability, formulation compatibility
Chemical biology: PROTACs and bifunctional probes
Orthogonal handles with favorable solubility and logP
Linker attachment efficiency; retained physicochemical profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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